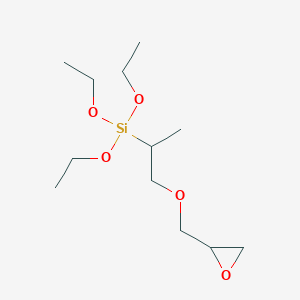
Triethoxy(2-glycidoxy-1-methylethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is an organosilicon compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is known for its unique structure, which includes an oxirane ring and triethoxy silane groups, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE typically involves the reaction of 1-methyl-2-(oxiranylmethoxy)ethanol with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a Lewis acid such as tin(IV) chloride or titanium(IV) isopropoxide. The process involves heating the reactants to a temperature range of 80-120°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalyzed by acids or bases.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Corresponding alcohols, amines, or thiols.
Scientific Research Applications
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the hydrolysis of the triethoxy groups to form silanols, which can further condense to form siloxane bonds. The oxirane ring can undergo nucleophilic attack, leading to the formation of various functionalized products. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex materials .
Comparison with Similar Compounds
Similar Compounds
TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE: Similar structure but with methoxy groups instead of ethoxy groups.
DIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]METHYLSILANE: Contains dimethoxy groups and a methyl group on the silicon atom.
Uniqueness
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is unique due to its triethoxy groups, which provide enhanced reactivity and versatility in various chemical processes. The presence of the oxirane ring also adds to its functionality, making it a valuable compound in the synthesis of advanced materials .
Properties
Molecular Formula |
C12H26O5Si |
|---|---|
Molecular Weight |
278.42 g/mol |
IUPAC Name |
triethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-15-18(16-6-2,17-7-3)11(4)8-13-9-12-10-14-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
ZYJGMQVARFHFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)COCC1CO1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















